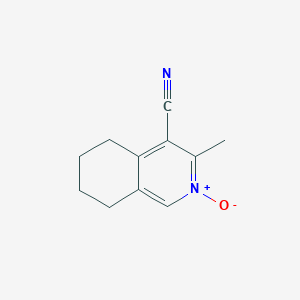![molecular formula C11H12N2O3 B5560724 ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate](/img/structure/B5560724.png)
ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate is an organic compound with a complex structure that includes a benzylidenehydrazinyl group and an oxoacetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate typically involves the condensation of ethyl oxoacetate with benzylidenehydrazine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylidenehydrazinyl group may play a key role in binding to these targets, while the oxoacetate ester may influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with different chemical properties.
Benzylidenehydrazine: Shares the benzylidenehydrazinyl group but lacks the ester functionality.
Oxoacetate derivatives: Compounds with similar ester groups but different substituents.
Uniqueness
Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)10(14)13-12-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGALUGRGGOVDY-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NN=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)N/N=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)
![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)

![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)
![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)

![2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5560708.png)


![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)
![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)
